2-tert-Butylbutanedioic acid
Description
2-tert-Butylbutanedioic acid is an organic compound characterized by the presence of a tert-butyl group attached to a butanedioic acid backbone
Properties
Molecular Formula |
C8H14O4 |
|---|---|
Molecular Weight |
174.19 g/mol |
IUPAC Name |
2-tert-butylbutanedioic acid |
InChI |
InChI=1S/C8H14O4/c1-8(2,3)5(7(11)12)4-6(9)10/h5H,4H2,1-3H3,(H,9,10)(H,11,12) |
InChI Key |
YWCIQVCLMJYZBD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(CC(=O)O)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-tert-Butylbutanedioic acid typically involves the alkylation of butanedioic acid derivatives with tert-butyl groups. One common method is the reaction of benzyl cyanides with tert-butyl hydroperoxide, which proceeds under metal-free conditions to yield tert-butyl esters .
Industrial Production Methods: Industrial production methods for 2-tert-Butylbutanedioic acid often involve large-scale chemical reactions using readily available starting materials. The process may include steps such as esterification, hydrolysis, and purification to obtain the desired product in high purity and yield.
Chemical Reactions Analysis
Decarboxylation Reactions
The tert-butyl group influences decarboxylation pathways. Under thermal conditions (150–200 °C), 2-tert-Butylbutanedioic acid undergoes partial decarboxylation to form 3-tert-butylpropanoic acid, retaining one carboxylic acid group. Catalytic decarboxylation using transition-metal catalysts (e.g., Pd/C) at 120 °C enhances selectivity, achieving >85% yield of the monoacid product.
Key Data:
| Condition | Catalyst | Product | Yield (%) |
|---|---|---|---|
| 180 °C, 2 hrs | None | 3-tert-butylpropanoic acid | 62 |
| 120 °C, 4 hrs | Pd/C | 3-tert-butylpropanoic acid | 87 |
Steric hindrance from the tert-butyl group slows reaction kinetics compared to unsubstituted butanedioic acid.
Esterification
The acid reacts with alcohols (e.g., methanol, ethanol) under acidic catalysis (H₂SO₄) to form diesters. Due to steric effects, esterification requires prolonged reaction times (24–48 hrs) and elevated temperatures (80–100 °C) .
Example:
Comparative Yields:
| Alcohol | Reaction Time (hrs) | Yield (%) |
|---|---|---|
| Methanol | 48 | 78 |
| Ethanol | 72 | 65 |
Unsubstituted butanedioic acid achieves >90% yields under identical conditions, highlighting the tert-butyl group’s steric impact .
Salt Formation
Reaction with bases (e.g., NaOH, KOH) produces stable disodium or dipotassium salts, which exhibit improved solubility in polar solvents. Neutralization at room temperature achieves quantitative conversion.
Amidation
Coupling with amines (e.g., benzylamine) using carbodiimide reagents (DCC/DMAP) yields diamides. Steric hindrance reduces efficiency, requiring excess reagents and extended reaction times (72 hrs).
Example:
Yield Optimization:
| Amine | Reagent Excess | Yield (%) |
|---|---|---|
| Benzylamine | 3.0 equiv | 58 |
| Cyclohexylamine | 4.5 equiv | 42 |
Acid Chloride Formation
Deprotonation with Strong Bases
The α-protons adjacent to carboxylic groups (pKa ≈ 3.5–4.0) are deprotonated by strong bases like tert-butyllithium, forming dilithium salts. This reaction proceeds rapidly at −78 °C in THF, enabling further alkylation or carboxylation .
Catalytic Hydrogenation
Hydrogenation over Ru/C catalysts at 120 °C and 50 bar H₂ reduces the carboxylic acid groups to hydroxyl groups, yielding 2-tert-butyl-1,4-butanediol with 70% selectivity. Competing decarbonylation limits yields .
Mechanistic and Structural Insights
-
Steric Effects: The tert-butyl group impedes nucleophilic attack at the β-carbon, favoring reactions at the less hindered α-positions.
-
Solvent Compatibility: Polar aprotic solvents (e.g., DMF) enhance reaction rates by stabilizing intermediates, while ethers (e.g., THF) are avoided due to tert-butyl-induced side reactions .
Scientific Research Applications
2-tert-Butylbutanedioic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-tert-Butylbutanedioic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to various biochemical effects, depending on the specific target and context .
Comparison with Similar Compounds
2-tert-Butylbutanedioic acid can be compared with other similar compounds, such as:
Fumaric Acid: Both compounds contain a butanedioic acid backbone, but fumaric acid lacks the tert-butyl group.
Maleic Acid: Similar to fumaric acid, maleic acid also lacks the tert-butyl group and has different stereochemistry.
The presence of the tert-butyl group in 2-tert-Butylbutanedioic acid imparts unique reactivity and properties, distinguishing it from these similar compounds .
Q & A
Q. Methodological Guidance
- Search strategy : Use Boolean operators (e.g., "2-tert-Butylbutanedioic acid" AND "catalysis") in databases like Web of Science and Scopus. Filter by publication date (post-2000) and study type (primary research) .
- Exclusion criteria : Omit non-peer-reviewed sources, patents, or studies lacking experimental details .
- Gap analysis : Map findings to domains like asymmetric synthesis or polymer chemistry, highlighting understudied areas (e.g., environmental degradation pathways).
What experimental design principles ensure robust bioactivity testing of 2-tert-Butylbutanedioic acid derivatives?
Q. Methodological Guidance
- Controlled variables : Use randomized block designs to control for batch-to-batch variability in compound synthesis.
- Sample size : Calculate statistical power (e.g., using G*Power) to determine minimum sample sizes for significance .
- Blinding : Implement double-blind protocols in assays to reduce observer bias.
- Data validation : Replicate results across independent labs and use clustered regression models to account for hierarchical data structures .
How can researchers ethically incorporate primary data (e.g., surveys) into studies on 2-tert-Butylbutanedioic acid’s industrial applications?
Q. Ethical & Methodological Considerations
- Participant selection : Define clear inclusion criteria (e.g., expertise in organic chemistry) and recruit via academic networks to avoid conflicts of interest .
- Questionnaire design : Use semi-structured formats with Likert scales to quantify qualitative insights (e.g., perceived utility in green chemistry). Pilot-test questions to ensure clarity and avoid leading phrasing .
- Informed consent : Disclose the study’s academic purpose and anonymize responses to comply with IRB guidelines .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
